1-(3,5-Dimethoxyphenyl)ethanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

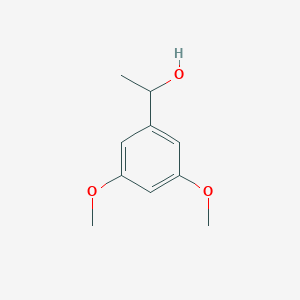

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLFTYDFZODAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Methoxylated Aromatic Alcohols and Lignin Chemistry Research

Methoxylated aromatic alcohols, a class to which 1-(3,5-Dimethoxyphenyl)ethanol belongs, are characterized by the presence of one or more methoxy (B1213986) groups on the aromatic ring and a hydroxyl group on an alkyl side chain. acs.orglibretexts.org The methoxy groups enhance the electron density of the aromatic ring, influencing its reactivity in various chemical transformations. vulcanchem.com

In the realm of lignin (B12514952) chemistry, this compound and its structural analogs serve as important model compounds. Lignin, a complex polymer of aromatic compounds, is a major component of plant biomass and a potential source of renewable aromatic chemicals. mdpi.comrsc.org The structure of lignin is primarily composed of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which polymerize to form a complex network of linkages, with the β-O-4 linkage being the most common. rsc.org Understanding the degradation of lignin is crucial for its conversion into valuable chemicals. rsc.org

Researchers utilize model compounds like this compound to study the cleavage of these linkages under various conditions. For instance, studies on the oxidative solvolysis of lignin have shown that it can be converted into monomeric phenolic compounds, including derivatives of 1-(4-hydroxy-3-methoxyphenyl)ethanol. mdpi.com Furthermore, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanol has been used in oxidative coupling reactions with sinapyl alcohol derivatives to synthesize model compounds for spirodienone structures found in lignin. researchgate.net The study of such reactions provides insights into the complex chemical transformations that occur during lignin depolymerization. researchgate.netcellulosechemtechnol.ro

Current Research Landscape and Future Directions

Traditional Synthetic Pathways

Traditional methods for synthesizing this compound and its analogs have relied on well-established chemical reactions. These pathways are often straightforward and effective for producing the target molecule in good yields.

Reductive Transformations of Corresponding Ketones

A primary and direct route to this compound is the reduction of its corresponding ketone, 1-(3,5-Dimethoxyphenyl)ethanone. This transformation involves the conversion of the ketone's carbonyl group to a hydroxyl group. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). vulcanchem.com This method is widely used due to its high efficiency and the relative ease of the procedure.

Another approach involves catalytic hydrogenation. For a similar compound, 1-(3,4-dimethoxyphenyl)ethanol, the reduction of the corresponding ketone, 3,4-dimethoxyacetophenone, has been successfully achieved using hydrogen gas under pressure in the presence of a Raney-nickel catalyst. google.com This process is typically carried out in a protic solvent like water at temperatures ranging from 25-100 °C and pressures of 1-20 bar. google.com

Grignard Reactions and Related Organometallic Approaches for Analogues

Grignard reactions offer a versatile method for forming carbon-carbon bonds and are instrumental in synthesizing alcohol derivatives. leah4sci.commasterorganicchemistry.com In the context of this compound analogues, a Grignard reagent, such as methylmagnesium halide (e.g., methylmagnesium chloride or iodide), can be reacted with a corresponding benzaldehyde (B42025) derivative. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)ethanol has been accomplished by reacting 3,4-dimethoxybenzaldehyde (B141060) with methylmagnesium iodide. google.com

The general procedure for a Grignard reaction involves the slow addition of the Grignard reagent to a solution of the carbonyl compound, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. libretexts.org The reaction mixture is then quenched with an aqueous solution to yield the desired alcohol. This approach is highly effective for elongating carbon chains and introducing new functional groups. leah4sci.com

Condensation Reactions in the Synthesis of Dimethoxyphenyl-Containing Scaffolds

Condensation reactions are fundamental in organic chemistry for constructing complex molecules, including various heterocyclic and aromatic structures. numberanalytics.comresearchgate.net While not a direct route to this compound itself, these reactions are crucial for creating the foundational dimethoxyphenyl-containing scaffolds from which the target molecule or its precursors can be derived.

For example, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. derpharmachemica.com Similarly, the Claisen condensation, which involves the reaction between two esters or an ester and a carbonyl compound, is used to form β-keto esters, which can be precursors to more complex aromatic systems. numberanalytics.com The aldol (B89426) condensation is another key reaction that forms β-hydroxy aldehydes or ketones, which can be further transformed. numberanalytics.comresearchgate.net These reactions are often catalyzed by acids or bases and are essential for building the carbon skeletons of various organic compounds. numberanalytics.com

Advanced Enantioselective Synthesis

The production of specific stereoisomers (enantiomers) of this compound is crucial for applications in pharmaceuticals and other specialized fields. Advanced enantioselective synthesis methods aim to produce a single enantiomer with high purity.

Biocatalytic Asymmetric Reduction of Prochiral Ketones

Biocatalysis has emerged as a powerful and environmentally friendly method for the asymmetric reduction of prochiral ketones to produce chiral alcohols. researchgate.net This approach utilizes whole cells of microorganisms or isolated enzymes as catalysts, which can exhibit high enantioselectivity. mdpi.com

Various microorganisms, including bacteria and fungi, have been screened for their ability to reduce ketones to their corresponding alcohols with high enantiomeric excess (ee). researchgate.netmdpi.comnih.gov For example, Lactobacillus species have been shown to be effective biocatalysts for the asymmetric reduction of ketones. nih.gov The process typically involves incubating the ketone substrate with the microbial cells in a suitable buffer, often with a co-substrate like glucose to regenerate necessary cofactors such as NADH or NADPH. researchgate.netmdpi.com The reaction conditions, including pH, temperature, and agitation speed, are optimized to maximize both conversion and enantioselectivity. nih.gov For instance, the synthesis of (R)-bambuterol involved the asymmetric reduction of a related ketone using Williopsis californica, where glycerol (B35011) was used to enhance substrate solubility and cofactor recycling, leading to a high yield and enantiomeric purity. researchgate.net

Organocatalytic Approaches for Chiral Induction

Organocatalysis, the use of small organic molecules as catalysts, has become a significant tool for asymmetric synthesis. nih.govmdpi.com These catalysts can induce chirality in a reaction, leading to the preferential formation of one enantiomer.

In the context of synthesizing chiral alcohols, organocatalysts can be used in various reaction types, including asymmetric additions to carbonyls. For instance, chiral amines and their derivatives, such as those derived from Cinchona alkaloids, have been employed as catalysts in reactions like the aza-Michael/aldol domino reaction to create functionalized chiral molecules with high diastereoselectivity and enantioselectivity. nih.govunibo.it While not a direct synthesis of this compound, these principles can be applied to reactions involving precursors to achieve chiral induction. For example, the organocatalytic enantioselective conjugate addition of nitromethane (B149229) to a derivative of benzoylacetic acid has been demonstrated using chiral squaramide-based catalysts to produce a chiral intermediate with high enantiomeric excess. frontiersin.org These methods showcase the potential of organocatalysis to control the stereochemical outcome of reactions leading to chiral alcohols and their derivatives.

Chiral Auxiliary-Mediated Stereocontrolled Synthesis (e.g., Evans Aldol Strategy for Analogues)

The synthesis of specific stereoisomers of chiral alcohols like this compound is a significant challenge in organic chemistry. Chiral auxiliary-mediated strategies provide a robust solution for controlling stereochemistry. The Evans Aldol reaction is a prime example of such a method, renowned for its high degree of stereocontrol in forming carbon-carbon bonds and establishing new stereocenters. conicet.gov.arpsu.edu

The general principle of the Evans strategy involves the temporary attachment of a chiral auxiliary, typically an oxazolidinone derived from an amino acid, to a carboxylic acid derivative (e.g., a propionate). srce.hrunit.no This acylated auxiliary is then converted into a specific enolate, usually the (Z)-enolate, by treatment with a boron triflate and a hindered base like triethylamine. conicet.gov.arorgsyn.org This chiral enolate then reacts with an aldehyde electrophile through a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model. tcichemicals.comalfa-chemistry.com The steric bulk of the substituent on the chiral auxiliary directs the aldehyde to approach from the less hindered face, thereby dictating the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct. alfa-chemistry.com The result is predominantly the syn-aldol product, obtained with high diastereoselectivity. conicet.gov.artcichemicals.com Following the reaction, the chiral auxiliary can be cleanly removed through hydrolysis or reduction to yield the desired chiral β-hydroxy acid, ester, or 1,3-diol. tcichemicals.comalfa-chemistry.com

While direct application to this compound is not extensively documented, the synthesis of close analogues demonstrates the strategy's utility. For instance, the reaction of a chiral N-acyloxazolidinone with 3,4-dimethoxybenzaldehyde (veratraldehyde), an isomer of the required precursor for the title compound, has been effectively demonstrated. In a notable study, it was shown that by simply reversing the order of addition of the base and the aldehyde, both syn- and anti-aldol products could be selectively synthesized from the same set of reactants. researchgate.net This flexibility underscores the power and versatility of chiral auxiliary-based methods in accessing a range of stereoisomers.

Table 1: Key Features of the Evans Aldol Strategy

| Feature | Description | Reference |

|---|---|---|

| Chiral Control | A covalently bonded chiral oxazolidinone auxiliary directs the stereochemical outcome. | psu.edusrce.hr |

| Mechanism | Proceeds via a (Z)-boron enolate through a Zimmerman-Traxler chair-like transition state. | conicet.gov.artcichemicals.com |

| Selectivity | Reliably produces syn-aldol adducts with high diastereoselectivity. | alfa-chemistry.com |

| Flexibility | Different stereoisomers (syn or anti) can be accessed by modifying reagents and conditions. | researchgate.net |

| Cleavage | The auxiliary can be removed post-reaction without racemization of the product. | tcichemicals.com |

Development of Green Chemistry Syntheses for Dimethoxyphenyl Derivatives

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and energy efficiency, are increasingly influencing the synthesis of fine chemicals. The production of this compound and its precursors, such as 3,5-dimethoxyacetophenone, is a prime candidate for such innovations. Key green strategies include biocatalysis and the use of sustainable catalytic systems.

A dominant green approach for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. Biocatalysis, utilizing whole cells of microorganisms or isolated enzymes, excels in this area by offering high enantioselectivity under mild, aqueous conditions. srce.hrtandfonline.com Various studies have demonstrated the broad applicability of biocatalysts for reducing substituted acetophenones. For example, vegetables like carrots (Daucus carota), kidney beans (Phaseolus vulgaris or 'Rajma'), and various yeast strains have been successfully employed as sources of ketoreductase enzymes. srce.hrtandfonline.comsrce.hrnih.gov These biocatalytic systems often follow the anti-Prelog rule, producing (R)-alcohols, although the stereochemical outcome can be substrate-dependent. srce.hr The reactions are typically performed in water at room temperature, eliminating the need for toxic organic solvents and harsh reagents.

Another significant green method is asymmetric transfer hydrogenation (ATH). This technique uses a catalytic amount of a metal complex, often ruthenium-based, with a chiral ligand to transfer hydrogen from a simple donor like formic acid or isopropanol (B130326) to the ketone. acs.org Research has shown the successful ATH of various electron-rich acetophenones, including a 2',5'-dimethoxyacetophenone (B1329382) derivative, using tethered Ru(II)/TsDPEN catalysts. acs.org These reactions can be performed in more environmentally friendly solvent systems, including combinations of water and methanol (B129727) or using a formic acid/triethylamine mixture, to achieve high conversion and excellent enantiomeric excess. acs.org

Furthermore, green chemistry principles are applied to the synthesis of related dimethoxyphenyl structures using methods like solvent-free reactions and heterogeneous catalysis. For instance, the synthesis of chromene derivatives has been achieved through a multi-component reaction involving dimedone and 3,4-dimethoxybenzaldehyde under solvent-free thermal conditions using a recyclable tungsten oxide (WO₃) nanocatalyst. rsc.org Similarly, highly selective hydrodeoxygenation of acetophenone (B1666503) derivatives, including 3′,5′-dimethoxy-4′-hydroxyacetophenone, has been accomplished using a bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase (SILP), highlighting a robust and continuous flow process. rsc.org

Table 2: Examples of Green Synthesis Strategies for Acetophenone Derivatives

| Strategy | Catalyst/Biocatalyst | Substrate Type | Key Green Features | Reference |

|---|---|---|---|---|

| Bioreduction | Daucus carota (carrot) roots | Substituted Acetophenones | Aqueous medium, room temperature, high enantioselectivity. | srce.hrnih.gov |

| Bioreduction | Phaseolus vulgaris ('Rajma') | Mono-substituted Acetophenones | Environmentally benign, simple protocol, produces (R)-alcohols. | srce.hr |

| Bioreduction | Debaryomyces hansenii (yeast) | Substituted Acetophenones | Whole-cell biocatalysis avoids costly cofactors, high conversion. | tandfonline.com |

| Asymmetric Transfer Hydrogenation | Tethered Ru(II)/TsDPEN | Electron-rich Acetophenones | Catalytic, aqueous or FA/TEA systems, high enantiomeric excess. | acs.org |

| Heterogeneous Catalysis | Tungsten Oxide (WO₃) Nanocatalyst | Dimethoxybenzaldehyde | Solvent-free, reusable catalyst. | rsc.org |

| Heterogeneous Catalysis | Fe₂₅Ru₇₅@SILP | Dimethoxyacetophenone derivative | Continuous flow, selective deoxygenation, robust catalyst. | rsc.org |

Oxidation Reactions and Mechanistic Elucidation

Oxidation of this compound can proceed through several mechanisms, depending on the oxidant and reaction conditions. These reactions are of particular interest as they model the degradation of non-phenolic lignin subunits.

Polyoxometalates (POMs) are effective catalysts for the oxidation of alcohols, including lignin model compounds like this compound. technion.ac.ilresearchgate.net Studies on structurally similar non-phenolic lignin model compounds, such as 1-(3,4-dimethoxyphenyl)ethanol and 1-(3,4,5-trimethoxyphenyl)ethanol, provide significant insight into the reaction kinetics and mechanism. psu.eduresearchgate.netgrafiati.com

The oxidation by POMs, such as Na₅[SiVMoW₁₀O₄₀], occurs under anaerobic conditions at elevated temperatures (above 120°C). psu.edu The reaction follows pseudo-first-order kinetics and proceeds through the successive oxidation of the benzylic carbon atom, ultimately yielding the corresponding ketone, without cleavage of the aromatic ring. psu.eduresearchgate.net

A key feature of the mechanism is that the rate-determining step involves the breaking of the C-H bond at the benzylic position. This is supported by a primary kinetic-isotope effect (kH/kD) of approximately 1.6-1.7 observed when the benzylic carbon is deuterated. psu.eduresearchgate.netresearchgate.net This, combined with large activation energies, suggests that C-H bond cleavage, likely through a hydrogen-atom or proton-coupled electron transfer, happens late in the rate-determining step. researchgate.net The structure of the substrate, particularly the substitution pattern on the aromatic ring, influences the reaction rate. psu.eduresearchgate.net

Table 1: Pseudo-First-Order Reaction Rates for POM Oxidation of Lignin Model Alcohols

| Compound | Reaction Rate (k) at 150°C (s⁻¹) |

|---|---|

| 1-(3,4-dimethoxyphenyl)ethanol | 8.96 x 10⁻³ |

| 1-(3,4,5-trimethoxyphenyl)ethanol | 4.89 x 10⁻³ |

Data sourced from studies using an equilibrated polyoxometalate (POM) ensemble under anaerobic conditions. psu.edugrafiati.com

Enzymes, particularly lignin peroxidases (LiP) from white-rot fungi, are known to catalyze the oxidation of non-phenolic lignin model compounds. wur.nlresearchgate.net The general catalytic cycle of LiP involves the hydrogen peroxide-dependent oxidation of the enzyme's heme cofactor to a high-valent iron species known as Compound I. expasy.orgacs.org Compound I then oxidizes the substrate via a one-electron transfer, generating a substrate radical cation and the enzyme's Compound II intermediate. expasy.orgacs.org A second one-electron oxidation of another substrate molecule returns Compound II to its native state, completing the cycle. expasy.orgacs.org

For non-phenolic substrates like this compound, the reaction primarily involves Cα-oxidation to the corresponding ketone (3',5'-Dimethoxyacetophenone) or cleavage of the Cα-Cβ bond in larger lignin structures. wur.nlgoogle.com Studies with related dimethoxyarene substrates suggest that their interaction with LiP may involve different binding sites or modes compared to phenolic substrates. nih.gov The oxidation can also be facilitated by mediators. For instance, horseradish peroxidase (HRP), in the presence of 1-hydroxybenzotriazole (B26582) (HBT), oxidizes 1-(3,4-dimethoxyphenyl)ethanol by abstracting a hydrogen atom from the benzylic position. ncsu.edu

Table 2: Enzymatic Oxidation of Lignin Model Compounds

| Enzyme | Substrate | Key Mechanistic Feature |

|---|---|---|

| Lignin Peroxidase (LiP) | 1-(3,4-dimethoxyphenyl)methanol | Formation of a transient cation radical intermediate. expasy.org |

| Lignin Peroxidase (LiP) | Non-phenolic β-O-4 LMCs | One-electron oxidation to a lignin cation radical. acs.org |

The oxidation of this compound and related compounds invariably proceeds through radical intermediates. The specific nature of these radicals depends on the oxidant and reaction pathway.

Radical Cations: In enzymatic oxidations by lignin peroxidase or in electrochemical oxidations, the initial step is a one-electron oxidation of the aromatic ring to form an aryl radical cation. acs.orgrsc.org This highly reactive intermediate is central to subsequent bond cleavage and rearrangement reactions. princeton.edu The reactivity of these radical cations is influenced by the methoxy substituents and the surrounding medium. researchgate.net

Ketyl Radicals (α-hydroxybenzyl radicals): In photochemical reactions, such as the reaction with acetophenone, a hydrogen atom is abstracted from the benzylic α-carbon of the alcohol. ncsu.edu This process generates a carbon-centered ketyl radical, specifically the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical in analogous systems. ncsu.edu This same radical intermediate is formed during oxidation mediated by HRP/HBT. ncsu.edu These ketyl radicals can be detected and characterized using spin-trapping techniques with agents like 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO). ncsu.edu

The transformation of these initial radical species dictates the final product distribution. The aryl radical cation can undergo deprotonation or C-C bond cleavage. acs.orgresearchgate.netpnas.org The ketyl radical can couple with other radicals or be further oxidized to the corresponding ketone. pnas.org

Photochemical Reactions and Photoinduced Transformations

The photochemistry of this compound and related 3,5-dimethoxybenzyl compounds involves reactions from excited singlet or triplet states, leading to various transformations. researchgate.netlibretexts.org Upon UV irradiation, these compounds can undergo heterolytic cleavage of the C-O bond of the alcohol (or other leaving groups at the benzylic position), generating a stable 3,5-dimethoxybenzyl cation. researchgate.net This cation can then react with solvent molecules to form solvolysis products. researchgate.net

Another significant photochemical pathway is hydrogen atom abstraction. In the presence of a photosensitizer like acetophenone, the excited triplet state of the sensitizer (B1316253) can abstract the benzylic hydrogen from the alcohol, forming a ketyl radical, as discussed in the previous section. ncsu.edu

Furthermore, photolysis of 3,5-dimethoxybenzyl compounds can lead to rearrangement. An isomeric triene, a 5-methylene-1,3-cyclohexadiene (B14706692) derivative, has been observed as a product, arising from a complex rearrangement pathway. researchgate.net These photochemical reactions are often initiated by n→π* or π→π* transitions and can involve radical ions through photoinduced electron transfer (PET) processes. beilstein-journals.orgrsc.org

Nucleophilic and Electrophilic Reactions on the Aromatic and Alcoholic Moieties

The dual functionality of this compound allows for distinct reactions at the alcohol group and the aromatic ring.

Nucleophilic Reactions at the Alcoholic Moiety: The hydroxyl group of the alcohol is a poor leaving group (OH⁻). However, under acidic conditions, it can be protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (H₂O), facilitating nucleophilic substitution. libretexts.org The reaction proceeds via an Sₙ1 mechanism due to the stability of the resulting secondary benzylic carbocation, which is further stabilized by the electron-donating methoxy groups. Strong nucleophiles, such as halide ions (Cl⁻, Br⁻, I⁻), can then attack the carbocation to form the corresponding alkyl halide. libretexts.org

Electrophilic Reactions on the Aromatic Moiety: The two methoxy groups on the phenyl ring are strong activating groups that donate electron density into the ring through resonance. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution. vulcanchem.comsmolecule.com The methoxy groups are ortho, para-directing. In the case of this compound, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are highly activated. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation will occur preferentially at these positions. vulcanchem.com

Isomerization and Rearrangement Mechanisms

Beyond the photochemical rearrangements mentioned previously, this compound and its derivatives can undergo other structural isomerizations.

A notable pathway involves the oxidation of the alcohol to its corresponding ketone, 3',5'-dimethoxyacetophenone. This ketone can then undergo a Baeyer-Villiger oxidation/rearrangement in the presence of a peroxy acid. wiley-vch.de This reaction converts the ketone into an ester (3,5-dimethoxyphenyl acetate) through the migration of the aryl group to an adjacent, electron-deficient oxygen atom. The migratory aptitude in the Baeyer-Villiger reaction is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl, making the migration of the 3,5-dimethoxyphenyl group favorable. wiley-vch.de

Another type of rearrangement, the Smiles rearrangement, has been observed in the synthesis of structurally related compounds. smolecule.com This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group and could be a potential, though less common, reaction pathway for suitably substituted derivatives of this compound.

Carbon-Carbon Bond Formation and Cleavage Mechanisms

The chemical reactivity of this compound concerning the formation and breaking of carbon-carbon (C-C) bonds is a subject of significant interest, largely influenced by its structure as a secondary benzylic alcohol. The presence of the hydroxyl group at the benzylic position, activated by the electron-donating methoxy groups on the aromatic ring, dictates its participation in various transformations. Research in this area is often contextualized within broader synthetic methodologies and the study of lignin model compounds, where structures analogous to this compound are prevalent.

Carbon-Carbon Bond Formation

While the direct use of alcohols as precursors for C-C bond formation has traditionally been less common than using organohalides, modern catalytic methods have enabled such transformations. For secondary benzylic alcohols like this compound, several mechanisms are noteworthy.

Allylation via Lewis Acid Catalysis : Secondary benzylic alcohols can undergo C-C bond formation through allylation, where the hydroxyl group is substituted by an allyl group. This reaction can be efficiently promoted by a Lewis acid such as titanium tetrachloride (TiCl₄) in the presence of allyltrimethylsilane (B147118). thieme-connect.com The mechanism involves the coordination of the Lewis acid to the hydroxyl group, facilitating its departure as a leaving group to form a highly stabilized benzylic carbocation. The electron-donating 3,5-dimethoxy groups on the phenyl ring would further stabilize this intermediate. The carbocation is then attacked by the nucleophilic allyltrimethylsilane to form the new C-C bond, yielding the allylated product rapidly and in high yields. thieme-connect.com

Photocatalytic Dimerization : Visible light-driven photocatalysis offers a sustainable route for C-C bond formation from benzylic alcohols. Using a heterogeneous catalyst, such as modified zinc indium sulfide (B99878) (ZnIn₂S₄), benzyl (B1604629) alcohol can be converted into hydrobenzoin, a vicinal diol, through a dimerization reaction. rsc.org The proposed mechanism involves the generation of a benzyl alcohol radical. This strategy can avoid the over-oxidation of the alcohol to the corresponding aldehyde. rsc.org This type of homocoupling represents a key method for forming C-C bonds directly from alcohol precursors.

Stereoselective Mitsunobu Displacement : For chiral secondary benzylic alcohols, the Mitsunobu reaction provides a pathway for stereoselective C-C bond formation. acs.orgnih.gov In this reaction, the alcohol is treated with a carbon nucleophile, such as triethylmethanetricarboxylate, in the presence of diethyl azodicarboxylate (DEAD) and a phosphine (B1218219) (e.g., trimethylphosphine). The reaction typically proceeds with a high degree of stereochemical inversion at the carbon center bearing the hydroxyl group. acs.org However, for electron-rich substrates, which would include this compound, a degree of racemization can occur due to the increased stability of the benzylic carbocation intermediate. acs.org

Interactive Data Table: Carbon-Carbon Bond Formation Reactions with Benzylic Alcohols

| Reaction Type | Substrate Type | Reagents | Catalyst/Promoter | Key Mechanism Feature | Product Type | Ref |

|---|---|---|---|---|---|---|

| Allylation | Secondary Benzylic Alcohol | Allyltrimethylsilane | TiCl₄ | Formation of a stabilized benzylic carbocation | Allylated Aromatic | thieme-connect.com |

| Dimerization | Benzylic Alcohol | None | Modified ZnIn₂S₄ (heterogeneous photocatalyst) | Generation of a benzyl alcohol radical under visible light | Vicinal Diol | rsc.org |

| Mitsunobu Displacement | Chiral Secondary Benzylic Alcohol | Triethylmethanetricarboxylate, DEAD | Trimethylphosphine | SN2-type displacement with inversion of stereochemistry | 3-Aryl Propanoic Acid Derivative | acs.org |

Carbon-Carbon Bond Cleavage

The cleavage of C-C bonds in this compound and related structures is extensively studied, particularly in the context of lignin depolymerization. Lignin is a complex polymer rich in aromatic structures, and its valorization into valuable chemicals often requires the cleavage of robust C-C and C-O bonds. sciengine.comnrel.gov Compounds like this compound serve as crucial models for the β-O-4 and β-1 linkages found in lignin.

Catalytic Oxidative Cleavage : Various transition metal catalysts are effective for the oxidative cleavage of C-C bonds in lignin model compounds, typically using molecular oxygen as the ultimate oxidant.

Vanadium Catalysis : Vanadium-based catalysts can promote the aerobic oxidation of 1-aryl-2-phenoxyethanol model compounds. The reaction pathway can be directed towards C-C bond cleavage over C-H bond oxidation by the choice of solvent; for instance, acetic acid favors the cleavage pathway. rsc.org A two-step process has also been developed where a VOSO₄/TEMPO system first oxidizes the benzylic alcohol to a ketone, which is subsequently cleaved by a copper/1,10-phenanthroline catalyst to yield aromatic acids and phenols. researchgate.net

Copper Catalysis : Copper salts, such as CuBr₂ or CuCl, are capable of catalyzing the oxidative cleavage of the Cα-Cβ bond in β-alkoxy alcohols and related 1,2- and 1,3-diols under aerobic conditions. acs.orgnih.gov These reactions often proceed without the need for large excesses of base or complex ligands. nih.gov

Manganese/Zirconium Catalysis : A bimetallic Mn/Zr catalyst system has been shown to effectively cleave the C-C bonds in several types of lignin model dimers, including β-1, β-5, and β-β structures, liberating aromatic monomers like veratric acid and veratraldehyde. nrel.gov

Photocatalytic Cleavage : Light-driven methods provide mild and selective conditions for C-C bond cleavage. A redox-neutral strategy using an iridium-based photocatalyst can achieve selective Cα-Cβ cleavage in lignin models at room temperature. The mechanism is proposed to proceed through a proton-coupled electron transfer (PCET) process. sciengine.com In another approach, a dye-sensitized photoelectrochemical cell (DSPEC) employing a ruthenium-based photocatalyst and a hydrogen atom transfer (HAT) mediator demonstrated highly selective cleavage of the C(aryl)-C(alkyl) bond in a lignin model compound with a 1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,3-diol structure. researchgate.net

Enzymatic Cleavage : Lignin peroxidase (LiP), an enzyme from the fungus Phanerochaete chrysosporium, can catalyze the selective cleavage of the C(aryl)-Cα bond in non-phenolic lignin model compounds at room temperature. acs.org The mechanism involves a single-electron transfer (SET) from the aromatic ring of the substrate to the enzyme's active site, generating an aryl ring-centered cation radical, which then undergoes C-C bond fragmentation to yield valuable aromatic aldehydes. acs.org

Interactive Data Table: Catalytic Carbon-Carbon Bond Cleavage of Lignin Model Compounds

| Catalyst System | Substrate Type | Oxidant | Key Products | Mechanism Highlight | Ref |

|---|---|---|---|---|---|

| Vanadium/Copper | β-O-4 Alcohol | O₂ | Aromatic Acids, Phenols | Two-step: Alcohol oxidation then C-C cleavage | researchgate.net |

| Copper Salts (e.g., CuCl) | β-Alkoxy Alcohols, Diols | O₂ | Aldehydes | Direct oxidative C-C cleavage | acs.orgnih.gov |

| Mn(OAc)₂ / Zr(acac)₄ | β-1, β-5, β-β Dimers | O₂ | Veratric acid, Veratraldehyde | Autoxidation-mediated cleavage | nrel.gov |

| Ir-photocatalyst | β-O-4 and β-1 Models | - (Redox-neutral) | Benzaldehydes, Phenyl ethers | Proton-Coupled Electron Transfer (PCET) | sciengine.com |

| Lignin Peroxidase (Enzyme) | Non-phenolic β-O-4 Models | H₂O₂ | Aromatic Aldehydes | Aryl ring cation radical formation | acs.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for the definitive characterization of 1-(3,5-Dimethoxyphenyl)ethanol, offering clear and detailed information about its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to confirm the placement and number of hydrogen atoms within the this compound molecule. The resulting spectrum displays specific signals that correspond to the unique chemical environments of the protons.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals are assigned as follows: a doublet corresponding to the methyl (CH₃) protons of the ethanol (B145695) side chain appears at approximately 1.49 ppm. The methine (CH) proton of the ethanol group is observed as a quartet around 4.88 ppm. A singlet at approximately 3.79 ppm is attributed to the six protons of the two methoxy (B1213986) (OCH₃) groups. The aromatic protons also produce distinct signals: a signal at about 6.49 ppm corresponds to the single proton at the C4 position, while a signal around 6.36 ppm represents the two protons at the C2 and C6 positions.

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for detailing the carbon framework of the molecule. Each distinct carbon atom in this compound generates a unique signal, which allows for the confirmation of the total number and type of carbon atoms present.

For a spectrum recorded in CDCl₃, the assignments are as follows: the methyl carbon of the ethanol group resonates at approximately 25.2 ppm. The signal for the methine carbon of the ethanol group is found at about 70.4 ppm. The methoxy group carbons are identified by a signal at approximately 55.3 ppm. The aromatic carbons produce signals in the downfield region, with the carbon attached to the ethanol side chain (C1) at 146.5 ppm, the carbons bearing the methoxy groups (C3, C5) at 160.9 ppm, the carbons adjacent to the C1 carbon (C2, C6) at 103.5 ppm, and the carbon at the para position (C4) at 99.2 ppm.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|

| -CH(OH)CH₃ | 1.49 (d) | 25.2 |

| -CH(OH)CH₃ | 4.88 (q) | 70.4 |

| -OCH₃ | 3.79 (s) | 55.3 |

| Ar-H4 | 6.49 (t) | 99.2 |

| Ar-H2, Ar-H6 | 6.36 (d) | 103.5 |

| Ar-C1 | - | 146.5 |

| Ar-C3, Ar-C5 | - | 160.9 |

d = doublet, q = quartet, s = singlet, t = triplet

To achieve unambiguous assignment of all proton and carbon signals and to map out the precise connectivity within the molecule, advanced 2D NMR experiments are indispensable. researchgate.netscience.gov

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled. sdsu.edu In the case of this compound, a distinct cross-peak would connect the signals of the methyl protons (~1.49 ppm) and the methine proton (~4.88 ppm), confirming the ethanol fragment. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This experiment correlates the signals of protons with the carbons to which they are directly attached. sdsu.edu It would show, for example, a correlation between the methine proton at ~4.88 ppm and the methine carbon at ~70.4 ppm, and between the methoxy protons at ~3.79 ppm and the methoxy carbons at ~55.3 ppm. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds, which is critical for assembling the molecular structure. sdsu.eduemerypharma.com For this compound, HMBC would show correlations from the methoxy protons (~3.79 ppm) to the aromatic carbons at C3 and C5 (~160.9 ppm), and from the benzylic methine proton (~4.88 ppm) to the aromatic carbons C1, C2, and C6, thus confirming the position of the ethanol and methoxy groups on the phenyl ring.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments differentiate carbon signals based on the number of attached protons. A DEPT-135 experiment would show positive signals for methyl (CH₃) and methine (CH) carbons and negative signals for methylene (B1212753) (CH₂) carbons, while quaternary carbons would be absent. This aids in the definitive assignment of the carbon signals at 25.2 ppm (CH₃), 70.4 ppm (CH), 55.3 ppm (CH₃), 99.2 ppm (CH), and 103.5 ppm (CH).

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. acenet.edu

The FTIR spectrum displays several characteristic absorption bands: A strong, broad band in the region of 3600–3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol functional group. scielo.br The C-H stretching vibrations from the aliphatic and aromatic portions of the molecule appear in the 3100–2800 cm⁻¹ range. scielo.br Aromatic C=C stretching vibrations are typically observed in the 1600–1450 cm⁻¹ region, confirming the presence of the phenyl ring. scielo.br Furthermore, strong bands for the C-O stretching of the ether groups and the alcohol are prominent in the 1300–1000 cm⁻¹ range. nih.gov

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600–3200 (broad) | O-H Stretch | Alcohol |

| ~3100–2900 | C-H Stretch | Aromatic/Aliphatic |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1205, ~1155 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that provides the molecular weight and can help deduce the elemental composition of a compound by measuring its mass-to-charge ratio. For this compound (C₁₀H₁₄O₃), the expected molecular weight is approximately 182.22 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would likely include the loss of a methyl group (CH₃•) to give a fragment ion at m/z 167, or the loss of the entire ethyl group side chain, leading to a prominent peak corresponding to the 3,5-dimethoxybenzyl cation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between molecules with different elemental formulas that share the same nominal mass. bioanalysis-zone.com This high level of precision is indispensable for structural elucidation and formula determination.

For this compound, the molecular formula is C₁₀H₁₄O₃. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000), hydrogen (¹H = 1.007825), and oxygen (¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark against which the experimentally measured mass is compared. The deviation between the measured and calculated mass, typically expressed in parts per million (ppm), provides a high degree of confidence in the assigned chemical formula. waters.com

Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can readily achieve mass accuracy below 5 ppm, making the empirical formula determination for molecules like this compound a routine procedure. waters.comresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Calculated Monoisotopic Mass (M) | 182.09430 u |

| Typical Ion Adduct (Positive Mode ESI) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 183.10157 |

| Typical Ion Adduct (Positive Mode ESI) | [M+Na]⁺ |

| Calculated m/z for [M+Na]⁺ | 205.08374 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used to identify and quantify individual components within a mixture and to assess the purity of a substance. nih.gov

In the context of this compound, a sample is first vaporized and introduced into a GC column. The separation is based on the compound's volatility and affinity for the stationary phase. As the compound elutes from the column at a characteristic retention time, it enters the mass spectrometer. There, it is typically ionized by Electron Impact (EI), which bombards the molecule with high-energy electrons. This process is energetic and causes the molecule to fragment in a reproducible manner, creating a unique fragmentation pattern, or mass spectrum. miamioh.edu

This mass spectrum serves as a "molecular fingerprint." The molecular ion peak (M⁺), if present, confirms the molecular weight, while the fragmentation pattern provides structural information. For instance, analysis of related dimethoxyphenyl compounds often reveals characteristic fragments corresponding to the loss of methyl groups (–CH₃) or methoxy groups (–OCH₃). pharmacyjournal.info GC-MS is particularly valuable for detecting and identifying impurities from the synthesis process, such as unreacted starting materials like 3,5-dimethoxyacetophenone or residual solvents. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Ionization Mode | Electron Impact (EI) |

| Molecular Ion (M⁺) m/z | 182 |

| Key Fragment Ion [M-CH₃]⁺ | 167 (Loss of a methyl group from the alcohol) |

| Key Fragment Ion [M-H₂O]⁺ | 164 (Loss of water) |

| Key Fragment Ion [M-C₂H₅O]⁺ | 137 (Loss of the ethanol side chain with a hydrogen rearrangement) |

| Base Peak (Expected) | Likely m/z 167 or 137, representing a stable fragment. |

Soft Ionization Mass Spectrometry for Molecular Ion Analysis

While EI is a powerful technique, its high energy can sometimes lead to excessive fragmentation where the molecular ion is weak or absent. miamioh.edu In such cases, soft ionization techniques are employed. These methods impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion peak, which is crucial for confirming the molecular weight. nih.gov

Two common soft ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). uoc.gr

Electrospray Ionization (ESI): ESI is ideal for polar molecules that are soluble in common solvents. uvic.ca A solution of the analyte is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺) are desorbed into the gas phase. uvic.ca Given the presence of a hydroxyl group and two ether linkages, this compound is sufficiently polar to be readily analyzed by ESI, making it an excellent technique for confirming its molecular weight of 182.0943 u. miamioh.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. miamioh.edu A laser pulse irradiates the mixture, causing the matrix to vaporize and transfer charge to the analyte molecules, which are then desorbed as intact ions. nih.gov MALDI is particularly effective for analyzing a wide range of molecules, including polar and electron-rich neutral compounds. uvic.ca

Both ESI and MALDI are considered soft ionization methods that are highly effective for generating and analyzing the molecular ion of this compound, providing clear and unambiguous molecular weight information. miamioh.eduuoc.gr

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC with Chiral Stationary Phases)

This compound contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. researchgate.net High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. csfarmacie.czresearchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

For aromatic alcohols like this compound, polysaccharide-based CSPs are particularly effective. jfda-online.com Specifically, columns packed with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are well-suited for this type of separation. jfda-online.com The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol). csfarmacie.cz The choice of alcohol modifier and its concentration can significantly impact the selectivity and resolution of the separation. researchgate.net

| Parameter | Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) jfda-online.com |

| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 90:10 v/v) jfda-online.com |

| Detection | UV Absorbance (e.g., at 254 nm or 275 nm) |

| Expected Outcome | Two distinct peaks corresponding to the (R)- and (S)-enantiomers with different retention times. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency. mdpi.com Functionals like B3LYP are commonly employed in these calculations to provide a detailed understanding of molecular properties. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(3,5-Dimethoxyphenyl)ethanol, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation.

Conformational analysis further explores the various spatial arrangements, or conformers, that the molecule can adopt due to the rotation around its single bonds. By calculating the relative energies of these different conformers, the most stable and energetically favorable structure can be identified. nih.govchemmethod.com Studies on related compounds, such as 3,5-dimethoxybenzyl alcohol, have successfully used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to determine their equilibrium geometries. sigmaaldrich.comnih.gov This theoretical groundwork is crucial for understanding the molecule's physical and chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted) Note: The following data is illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (methoxy) | ~1.37 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| C-H (aromatic) | ~1.08 Å | |

| O-H (hydroxyl) | ~0.96 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C (methoxy) | ~118° | |

| C-C-O (ethanol) | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, reflecting its electrophilicity. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more readily polarized and reactive. DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound Note: The following data is illustrative. Actual values would be derived from specific DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 1.5 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. wolfram.com

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral or near-zero potential. wolfram.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, highlighting these as sites for electrophilic interaction. This visual representation is instrumental in understanding intermolecular interactions and predicting reaction sites. researchgate.netresearchgate.net

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can gain a deeper understanding of the experimental results and assign spectral features to specific molecular motions or electronic transitions.

Theoretical vibrational frequency calculations, often performed using DFT methods, are a powerful tool for interpreting infrared (IR) spectra. uit.no These calculations predict the frequencies of the fundamental vibrational modes of a molecule. By comparing the calculated frequencies with the experimentally observed IR absorption bands, a detailed assignment of the spectrum can be made. derpharmachemica.com

For the related compound 3,5-dimethoxybenzyl alcohol, DFT calculations at the B3LYP/6-311G(d,p) level of theory have shown good agreement between the calculated and experimental vibrational frequencies. sigmaaldrich.comnih.gov This allows for a precise assignment of vibrational modes, such as the stretching and bending of C-H, O-H, C-O, and C-C bonds, as well as the vibrations of the aromatic ring. nih.govresearchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound Note: This table is illustrative. Actual data would come from specific computational and experimental studies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (hydroxyl) | ~3600 | ~3400-3650 |

| C-H Stretch (aromatic) | ~3050 | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2950 | ~2850-3000 |

| C=C Stretch (aromatic) | ~1600 | ~1580-1620 |

| C-O Stretch (methoxy) | ~1200 | ~1180-1250 |

| C-O Stretch (hydroxyl) | ~1050 | ~1030-1100 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become an invaluable tool in structural elucidation. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govresearchgate.net

By calculating the ¹H and ¹³C NMR chemical shifts for this compound, a theoretical spectrum can be generated. researchgate.net This computed spectrum can then be compared with the experimental data to aid in the assignment of signals to specific protons and carbons within the molecule. acs.org The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. nih.gov

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: This table is illustrative. Actual data would be the result of specific GIAO/DFT calculations and experimental measurements.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C (aromatic, C-O) | 161.0 | - |

| C (aromatic, C-CH(OH)) | 145.0 | - |

| C (aromatic, ortho) | 105.0 | 6.4 |

| C (aromatic, para) | 98.0 | 6.3 |

| C (ethanol, CH(OH)) | 72.0 | 4.8 |

| C (methoxy, OCH₃) | 55.0 | 3.8 |

| C (ethanol, CH₃) | 25.0 | 1.5 |

| H (hydroxyl, OH) | - | 2.1 |

UV-Visible Absorption Spectra Modeling

The simulation of UV-Visible absorption spectra is crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a premier quantum chemical method used for this purpose, offering a balance between computational cost and accuracy. nih.govmdpi.com

The process begins with the optimization of the molecule's ground-state geometry using DFT, often with a functional like B3LYP and a basis set such as 6-311+G(d,p). mdpi.comresearchgate.net To simulate realistic conditions, solvent effects can be incorporated using implicit models like the Polarizable Continuum Model (PCM). nih.gov Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govyoutube.com These calculations reveal the nature of the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. mdpi.com For organic molecules, these transitions often involve π → π* and n → π* excitations within the aromatic ring and substituent groups.

While specific TD-DFT calculations for this compound are not prominently available in published literature, the methodology allows for the theoretical prediction of its spectrum. An illustrative table of expected results from such a calculation is presented below.

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| Data not available | Data not available | Data not available |

Reaction Pathway and Mechanism Studies

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including transition state analysis and reaction force theory. Using methods like Density Functional Theory (DFT), the potential energy surface of a reaction can be mapped out to identify the lowest energy pathway from reactants to products. mdpi.com

This analysis involves locating and calculating the energies of all stationary points along the reaction coordinate, which include reactants, products, reaction intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy, a critical factor for understanding reaction kinetics. researchgate.net For this compound, such studies could investigate its synthesis, oxidation, dehydration, or other transformations. By analyzing the geometries of the transition states, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Although specific computational studies detailing reaction pathways for this compound are not readily found, the table below illustrates the type of energetic data that would be generated from a theoretical investigation of a hypothetical reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic level. For this compound, MD simulations can be employed to understand its conformational dynamics, solvation, and interactions in various environments. nih.gov

An MD simulation would typically model a single or multiple this compound molecules in a simulation box filled with a chosen solvent, such as water or ethanol (B145695). nih.govmdpi.com The interactions between atoms are described by a force field (e.g., OPLS-AA, CHARMM). nih.gov Over the course of the simulation, which can span from nanoseconds to microseconds, trajectories of all atoms are recorded. Analysis of these trajectories can reveal key information, such as:

Solvation Structure: How solvent molecules arrange around the solute, which can be quantified using radial distribution functions (RDFs). mdpi.com

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the hydroxyl group of the molecule and the solvent. researchgate.netmdpi.com

Conformational Preferences: The rotational freedom around single bonds and the preferred three-dimensional structures of the molecule in solution.

This information is vital for understanding the macroscopic properties of the substance, such as its solubility and transport properties.

| Parameter | Example Value/Type |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP4P (for water) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies, as their optical properties (like the refractive index) change in the presence of intense light. uobasrah.edu.iq Computational quantum chemistry is a key tool for predicting the NLO response of molecules, guiding the design of new materials. physchemres.org

The NLO properties of a molecule are determined by its response to an external electric field. Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.org The first hyperpolarizability (β) is of particular interest as it is the molecular origin of second-harmonic generation (SHG), a primary NLO phenomenon. physchemres.org These properties are typically calculated using DFT methods. For a molecule like this compound, the presence of an aromatic ring (a π-electron system) suggests it may possess NLO activity. The methoxy groups act as electron-donating groups, which can enhance the molecular polarization and, consequently, the hyperpolarizability.

While specific NLO calculations for this compound are not documented in the available literature, theoretical chemistry provides a clear path for their prediction.

| Property | Symbol | Typical Units | Calculated Value |

|---|---|---|---|

| Dipole Moment | μ | Debye | Data not available |

| Average Polarizability | ⟨α⟩ | a.u. | Data not available |

| First Hyperpolarizability | βtot | a.u. | Data not available |

Derivatives and Analogues of 1 3,5 Dimethoxyphenyl Ethanol

Structure-Activity Relationship (SAR) Studies of Substituted Dimethoxyphenyl Alcohols

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For dimethoxyphenyl alcohols and related structures, SAR studies have provided valuable insights into how different substituents and their positions on the phenyl ring influence biological activity.

Key research findings from SAR studies on related structures include:

These studies, while not all directly on 1-(3,5-dimethoxyphenyl)ethanol, provide a framework for predicting how modifications to its structure might affect its properties.

Synthesis and Characterization of Analogues with Modified Alkyl Chains

Modification of the ethanol (B145695) side chain in this compound offers a route to a variety of analogues with potentially different physical and biological characteristics.

Synthesis Strategies:

Characterization: The characterization of these analogues involves standard spectroscopic techniques. For instance, the structure of 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Table of Analogues with Modified Alkyl Chains:

| Compound Name | Modifying Reagent/Precursor | Reference |

|---|---|---|

| 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanol | 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone | google.comgoogle.com |

| 1-(3,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanol | 1-(3,5-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | google.com |

| 2-(3,5-Dimethoxyphenyl)ethanol | Methyl 2-(3,5-dimethoxy-4-methylphenyl)ethanoate | ias.ac.in |

Derivatives with Modified Aromatic Ring Substitutions (e.g., Chlorinated, Ethoxylated)

Introducing different substituents onto the aromatic ring of this compound can significantly alter its electronic properties, lipophilicity, and steric profile.

Chlorinated Derivatives: The introduction of chlorine atoms to the phenyl ring generally increases the lipophilicity and can introduce specific steric and electronic effects.

Ethoxylated Derivatives: Replacing methoxy groups with ethoxy groups can impact the compound's solubility and how it interacts with biological systems.

Table of Derivatives with Aromatic Ring Modifications:

| Compound Name | Modification | Reference |

|---|---|---|

| (1S)-1-(3,5-dichlorophenyl)ethan-1-ol | Dichloro substitution | smolecule.com |

| 1-(3-Chloro-2-ethyl-4,5-dimethoxyphenyl)ethanol | Chloro and ethyl substitution | nih.gov |

| (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol | Methoxy groups present | |

| 2-Amino-2-(3,5-dichlorophenyl)ethanol | Dichloro substitution |

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound is a key site for chemical modification, allowing for the formation of esters and ethers, which can act as prodrugs or alter the compound's properties.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative, often under acidic conditions (Fischer esterification), yields an ester. cerritos.edu

Etherification: Ethers can be formed through reactions such as Williamson ether synthesis.

These functionalization reactions expand the chemical space accessible from the parent alcohol.

Incorporation into Heterocyclic Scaffolds

The this compound moiety can be incorporated into various heterocyclic structures, which are prevalent in pharmacologically active compounds.

Imidazole Derivatives: The 3,5-dimethoxyphenyl group can be part of imidazole-based structures.

Indazole Derivatives: The 2,6-dichloro-3,5-dimethoxyphenyl group has been used as a key component in the synthesis of potent indazole-based inhibitors of fibroblast growth factor receptor (FGFR). mdpi.com

Chromene and Pyrazoline Derivatives: The dimethoxyphenyl group is found in various chromene and pyrazoline derivatives with potential biological activities.

Oxadiazole Derivatives: The synthesis of novel heterocyclic compounds from 2-thiol-5-phenyl-1,3,4-oxadiazole can involve intermediates that could potentially incorporate a dimethoxyphenyl group. uobaghdad.edu.iq

Catalytic and Materials Science Applications

Role as a Substrate in Catalytic Transformations (e.g., Oxidation, Reduction)

1-(3,5-Dimethoxyphenyl)ethanol serves as a model substrate in studies of catalytic oxidation and reduction reactions. These transformations are fundamental in organic synthesis for the creation of new functional groups and molecules.

Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 3',5'-dimethoxyacetophenone. This reaction is a key step in various synthetic pathways. Research has explored the use of different oxidizing agents and catalytic systems to achieve this transformation efficiently. For instance, studies on the oxidation of similar benzylic alcohols have utilized polyoxometalates, demonstrating how the substitution pattern on the aromatic ring influences reaction kinetics. researchgate.net The presence of electron-donating methoxy (B1213986) groups on the phenyl ring can affect the rate and mechanism of oxidation.

Reduction: The reduction of the corresponding ketone, 3',5'-dimethoxyacetophenone, is a common method to synthesize this compound. This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. google.comgoogle.com Catalytic hydrogenation processes often employ catalysts like Raney nickel under specific temperature and pressure conditions to achieve high yields and purity. google.comgoogle.com The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as the formation of ethers when the reaction is carried out in an alcohol solvent. google.com

Table 1: Catalytic Transformations of this compound and its Precursor

| Transformation | Reactant | Catalyst/Reagent | Product |

|---|---|---|---|

| Oxidation | This compound | Oxidizing agents (e.g., polyoxometalates) | 3',5'-Dimethoxyacetophenone |

| Reduction | 3',5'-Dimethoxyacetophenone | Sodium borohydride, Raney nickel (catalytic hydrogenation) | This compound |

Potential as a Chiral Building Block in Asymmetric Catalysis

The presence of a chiral center at the carbon atom bearing the hydroxyl group makes this compound a valuable chiral building block in asymmetric synthesis. bldpharm.com Enantiomerically pure forms of this alcohol, (R)-1-(3,5-Dimethoxyphenyl)ethanol and (S)-1-(3,5-Dimethoxyphenyl)ethanol, are sought-after intermediates for the synthesis of complex, biologically active molecules. chemsrc.com

The asymmetric reduction of the prochiral ketone, 3',5'-dimethoxyacetophenone, is a primary method for obtaining enantiomerically enriched this compound. This has been achieved using various biocatalytic and chemocatalytic methods. Plant-mediated bioreductions, for example, have been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net Furthermore, iridium complexes containing chiral ligands have been successfully employed in the asymmetric hydrogenation of related ketones, yielding chiral alcohols with high enantioselectivity. mdpi.com These chiral alcohols can then be used in the synthesis of pharmaceuticals and other fine chemicals where specific stereochemistry is critical for their function. researchgate.net

Integration into Organometallic Complexes for Catalytic Processes

While direct integration of this compound into organometallic complexes as a primary ligand is not extensively documented, its derivatives and structurally related compounds are crucial in the design of ligands for asymmetric catalysis. The principles of ligand design often involve incorporating chiral backbones derived from molecules like 1-phenylethanol (B42297) and its analogs.

For example, ligands derived from chiral diamines and amino alcohols are widely used in transition metal-catalyzed reactions. core.ac.uk The steric and electronic properties of the substituents on the aromatic ring of these ligands, such as the 3,5-dimethylphenyl group, can significantly influence the activity and enantioselectivity of the resulting metal complex. ucl.ac.uk These complexes, often involving metals like rhodium, ruthenium, and iridium, are effective catalysts for reactions such as hydrogenation. core.ac.ukresearchgate.net The insights gained from studying the catalytic behavior of complexes with ligands bearing the 3,5-dimethoxyphenyl moiety can be applied to the development of new, more efficient catalysts.

Precursor for Advanced Materials (e.g., Non-Linear Optical Materials)

The structural features of this compound make it and its derivatives potential precursors for advanced materials, particularly those with non-linear optical (NLO) properties. vulcanchem.com Organic molecules with extended π-conjugated systems and donor-acceptor groups are known to exhibit significant NLO responses, which are crucial for applications in photonics, such as optical switching and data storage. researchgate.netigntu.ac.in

Derivatives of this compound can be synthesized to incorporate chromophores that enhance their NLO properties. The dimethoxy groups act as electron-donating moieties, which can be combined with electron-withdrawing groups through a conjugated bridge to create a push-pull system. This molecular architecture is a key design principle for third-order NLO materials. researchgate.net Research into similar compounds, such as those containing the 3,5-dimethoxyphenyl group, has shown potential for applications in organic light-emitting diodes (OLEDs) and other photoelectric materials. vulcanchem.comchembk.com The synthesis of polymers and composite films from such precursors is an active area of research aimed at developing new materials for photonic devices. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Chemical Science

1-(3,5-Dimethoxyphenyl)ethanol is a significant chiral building block in synthetic organic chemistry. cymitquimica.comcymitquimica.com Its structure, featuring a stereogenic center and a symmetrically substituted aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules. The primary contribution of this compound to chemical science lies in its role as a versatile intermediate, particularly in asymmetric synthesis where the creation of specific stereoisomers is crucial.

The reduction of its parent ketone, 3',5'-dimethoxyacetophenone, provides a direct route to both racemic and enantiomerically enriched forms of this compound. medchemexpress.com Methodologies involving biocatalysis and chiral catalysts have been explored to achieve high enantioselectivity, highlighting its importance in the development of stereoselective reactions. researchgate.netasm.org The resulting chiral alcohol is a key component for creating larger molecules with specific three-dimensional arrangements, which is fundamental in drug discovery and materials science. cymitquimica.comokayama-u.ac.jp

Furthermore, the 3,5-dimethoxy substitution pattern on the phenyl ring influences the electronic and steric properties of the molecule. This substitution is known to enhance certain interactions, such as π-π stacking, which can be critical in applications like chiral chromatography where derivatives are used to create stationary phases for separating enantiomers. The presence of the methoxy (B1213986) groups also allows for further chemical modification, expanding its utility as a scaffold in the synthesis of a diverse range of compounds.

Emerging Research Avenues for this compound

Future research on this compound is poised to expand into several promising areas. A significant focus will likely be on the development of novel catalytic systems for its enantioselective synthesis. While biocatalytic and asymmetric transfer hydrogenation methods exist, the quest for more efficient, scalable, and environmentally benign catalysts continues to be a major driver in chemical research. researchgate.netasm.orgscispace.com This includes the design of new chiral ligands and the exploration of novel enzyme sources.

Another emerging avenue is the application of this compound and its derivatives in materials science. evitachem.com Its defined stereochemistry and aromatic core make it an attractive candidate for the synthesis of novel chiral polymers, liquid crystals, and photochromic materials. researchgate.net Research could explore how incorporating this chiral unit into larger macromolecular structures influences their physical and optical properties.

The synthesis of novel derivatives also represents a significant area for future work. By modifying the hydroxyl group or the aromatic ring, a wide array of new compounds with potentially unique properties can be created. For instance, creating ester or ether derivatives could lead to new applications in fragrance or as plasticizers. The synthesis of triazole-containing hybrids from related acetophenones has already shown potential in creating agents with specific biological activities, suggesting a path for derivatives of this compound. mdpi.com

Interdisciplinary Research Opportunities

The unique structural features of this compound open up numerous opportunities for interdisciplinary research, bridging organic chemistry with medicinal chemistry, biochemistry, and materials science.

In medicinal chemistry , this compound serves as a valuable scaffold for the development of new therapeutic agents. researchgate.net The dimethoxyphenyl moiety is present in various biologically active molecules, and the chiral alcohol provides a key anchor point for building complex structures that can interact with specific biological targets like enzymes or receptors. evitachem.com Future collaborations could focus on synthesizing libraries of derivatives and screening them for various biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. researchgate.netjmi.ac.in

Biocatalysis presents another major interdisciplinary frontier. The use of whole-cell systems or isolated enzymes from microorganisms, to perform stereoselective reductions of the precursor ketone is a prime example of the synergy between chemistry and biology. asm.orgresearchgate.net Future research could involve genetic engineering of enzymes to enhance their selectivity and efficiency for producing enantiomerically pure (R)- or (S)-1-(3,5-dimethoxyphenyl)ethanol, which are crucial for the pharmaceutical industry. researchgate.net

In materials science , the chirality and aromatic nature of the compound can be exploited to design advanced materials. evitachem.com Collaboration between organic chemists and materials scientists could lead to the development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), enhancing the separation of racemic mixtures—a critical process in the pharmaceutical industry. ru.nl Additionally, its use in synthesizing chiral ligands for asymmetric catalysis remains a fertile ground for research with direct applications in industrial chemical processes. d-nb.info

Featured Recommendations

| Most viewed | ||

|---|---|---|